molecular formula C11H17F3N2O3 B6987722 Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate

Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate

Cat. No.: B6987722
M. Wt: 282.26 g/mol
InChI Key: MWWWTXPEMIWLFO-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable leaving group under basic conditions to form the azetidine ring.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Coupling with Propanoic Acid Derivative: : The final step involves coupling the azetidine derivative with a propanoic acid derivative, such as propan-2-yl propanoate, using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoate moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the azetidine ring, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring can provide structural rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-[[2-(difluoromethyl)azetidine-1-carbonyl]amino]propanoate
  • Propan-2-yl 3-[[2-(trifluoromethyl)pyrrolidine-1-carbonyl]amino]propanoate

Uniqueness

Propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate is unique due to the presence of the trifluoromethyl group attached to an azetidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds.

Properties

IUPAC Name

propan-2-yl 3-[[2-(trifluoromethyl)azetidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-7(2)19-9(17)3-5-15-10(18)16-6-4-8(16)11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWWTXPEMIWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)N1CCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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